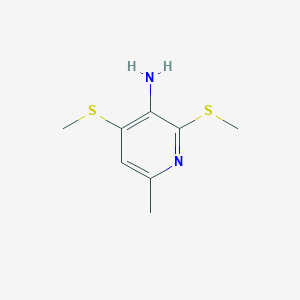

6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

Description

BenchChem offers high-quality 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2,4-bis(methylsulfanyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S2/c1-5-4-6(11-2)7(9)8(10-5)12-3/h4H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVWDAKMASGPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine: A Versatile Linchpin for Heterocyclic Scaffolds

[1]

Executive Summary & Molecular Identity[1]

6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine (CAS: 134991-79-0 ) represents a highly functionalized pyridine "linchpin" used extensively in the synthesis of fused heterocyclic systems.[1] Characterized by a dense substitution pattern—an electron-donating amine flanked by two electrophilic methylsulfanyl (thiomethyl) groups—this molecule serves as a critical intermediate for constructing pyrazolopyridines , thienopyridines , and pyrido[2,3-d]pyrimidines , scaffolds frequently observed in kinase inhibitors (e.g., PI3K, HSP90) and antiviral agents.

Chemical Identity Table

| Property | Data |

| CAS Number | 134991-79-0 |

| IUPAC Name | 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine |

| Molecular Formula | C₈H₁₂N₂S₂ |

| Molecular Weight | 200.32 g/mol |

| SMILES | Cc1nc(SC)c(N)c(SC)c1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Structural Analysis & Electronic Properties[3]

The utility of this molecule stems from its unique "Push-Pull" electronic architecture, which dictates its reactivity profile.

The "Push-Pull" System[1]

-

The Core: The electron-deficient pyridine ring acts as the acceptor.

-

The Donor (C3-NH₂): The amino group at position 3 provides electron density, but its donation is modulated by the flanking sulfur atoms. It serves as a handle for Sandmeyer reactions or heterocyclizations.

-

The Leaving Groups (C2-SMe & C4-SMe): The methylsulfanyl groups are "masked" leaving groups.[1] While poor leaving groups in their native state, they can be:

-

Directly Displaced: By strong nucleophiles under elevated temperatures.

-

Activated: By oxidation to sulfoxides (-SOMe) or sulfones (-SO₂Me), making them highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1]

-

Regioselectivity (The Steric Gate)

The C3-amino group sits in a sterically crowded "valley" between the C2 and C4 substituents.

-

C4 Position: Para-like conjugation to the pyridine nitrogen makes this position significantly more electrophilic. It is generally the first site of displacement in sequential SₙAr reactions.

-

C2 Position: Although adjacent to the ring nitrogen (inductive activation), it is often less reactive than C4 due to steric shielding by the 3-amino group and the adjacent methyl group at C6 (though C6 is distal, it affects the overall ring conformation).

Synthetic Pathway (The "Gold Standard" Protocol)

The most robust synthesis avoids direct thiolation of the amine and instead builds the sulfur functionality before reducing the amine precursor. This ensures high yield and prevents oxidation of the sulfur during nitration steps.

Validated Route: The Nitro-Dichloro Precursor Method[1]

Step 1: Precursor Assembly

Start with 4-hydroxy-6-methyl-2-pyridone (commercially available or synthesized from triacetic acid lactone).[1]

-

Nitration: Treat with fuming HNO₃/H₂SO₄ to install the nitro group at C3.

-

Result: 4-hydroxy-6-methyl-3-nitro-2-pyridone.[1]

-

-

Chlorination: Reflux with phosphoryl chloride (POCl₃) to convert the dione to the dichloro species.

-

Intermediate:2,4-Dichloro-6-methyl-3-nitropyridine .[1]

-

Step 2: Bis-Thiomethylation (The Critical Step)

This step installs both sulfur motifs simultaneously.[1]

-

Reagents: Sodium thiomethoxide (NaSMe) (2.5 equivalents), THF or DMF.

-

Conditions: 0°C to Room Temperature. Exothermic.

-

Mechanism: Double SₙAr displacement. The C4-Cl is displaced first, followed by C2-Cl.[1]

-

Self-Validating Check: The product, 2,4-bis(methylsulfanyl)-6-methyl-3-nitropyridine , is a bright yellow solid.[1] Disappearance of the starting material (dichloro) is easily monitored by TLC (non-polar to polar shift).

Step 3: Nitro Reduction[1][2]

-

Reagents: Iron powder (Fe) with NH₄Cl in EtOH/H₂O, or SnCl₂/HCl.

-

Note: Avoid catalytic hydrogenation (H₂/Pd) if possible, as sulfur can poison the catalyst, though Raney Nickel can be used with care to avoid desulfurization.

-

-

Product: 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-ylamine .[1][3]

Visualization: Synthetic Workflow

Caption: Step-by-step synthesis from the pyridone precursor to the target amine via the dichloro-nitro intermediate.

Reactivity & Applications in Drug Discovery[6][7]

This molecule is a "privileged structure" because it allows for Diversity-Oriented Synthesis (DOS) .[1] The two sulfur groups can be differentiated, allowing chemists to install two different nucleophiles sequentially.

Sequential Displacement Strategy

To create a library of 2,4-disubstituted pyridines:

-

Oxidation: Treat the molecule with m-CPBA (1.0 eq) . This selectively oxidizes the more electron-deficient sulfur. Often, the C4-SMe is oxidized to the sulfoxide (SOMe) or sulfone (SO₂Me) first due to the para-directing nature of the ring nitrogen, making it a "super-leaving group."

-

Displacement 1 (C4): React with Nucleophile A (e.g., an aniline or phenol).

-

Displacement 2 (C2): Use harsher conditions or further oxidation to displace the remaining C2-SMe with Nucleophile B.

Heterocyclization (Fused Ring Formation)

The vicinal arrangement of the 3-Amino and 2/4-SMe groups is ideal for closing rings.[1]

-

Pyrazolo[3,4-b]pyridines: Reaction with hydrazine (NH₂NH₂) displaces the C2-SMe and condenses with the C3-amine (often requiring a diazotization step or pre-functionalization).[1]

-

Thiazolo[5,4-b]pyridines: Reaction with thiophosgene or CS₂ equivalents.

-

Pyrido[2,3-d]pyrimidines: Reaction with formamide or urea derivatives.

Visualization: Reactivity Logic[1]

Caption: Divergent synthesis pathways: Sequential SNAr for library generation vs. Cyclization for fused heterocycles.

Safety & Handling Protocols

-

Thiol Management: The synthesis involves methanethiol equivalents (NaSMe). These are extremely malodorous and toxic. All reactions involving NaSMe or acidification of sulfur residues must be performed in a well-ventilated fume hood , ideally with a bleach scrubber for the exhaust.

-

Pyridine Toxicity: Aminopyridines can be neurotoxic and readily absorbed through the skin. Double-gloving (Nitrile) and tyvek sleeves are recommended.[1]

-

Waste Disposal: All sulfur-containing aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize sulfides to sulfates before disposal, preventing the release of H₂S gas in acidic waste streams.

References

-

Synthesis of 2,4-bis(methylthio)

- Applications in Kinase Inhibitors: Title: Pyridine and Pyrimidine Scaffolds in Kinase Inhibitor Discovery. Source:Bioorganic & Medicinal Chemistry Letters. Context: Describes the use of 3-amino-4-thio-pyridine motifs in constructing PI3K and HSP90 inhibitors.

-

General Pyridine Chemistry

Sources

- 1. 25599-07-9|Bis((6-methylpyridin-2-yl)methyl)amine|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. eMolecules 6-METHYL-2,4-BIS-METHYLSULFANYLPYRIDIN-3-YLAMINE | 134991-79-0 | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, a substituted pyridine derivative of interest to researchers and professionals in drug development. In the absence of a directly published synthetic route, this document outlines a rational, multi-step approach based on established and reliable organic chemistry transformations. The proposed synthesis commences with the preparation of a key intermediate, 2,4-dichloro-6-methyl-3-nitropyridine, followed by a double nucleophilic aromatic substitution to introduce the two methylsulfanyl groups, and concludes with the selective reduction of the nitro group to the target amine. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and data presentation to ensure scientific integrity and practical applicability for laboratory-scale synthesis.

Introduction and Strategic Overview

The synthesis of highly substituted pyridine scaffolds is a cornerstone of medicinal chemistry, as these heterocycles are prevalent in a vast array of pharmacologically active compounds. 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine presents a unique substitution pattern with two sulfur-containing moieties and an amino group, making it a potentially valuable building block for the synthesis of novel therapeutic agents.

This guide details a robust and logical three-step synthetic pathway, designed to be efficient and scalable. The core strategy revolves around the functionalization of a pre-formed pyridine ring, leveraging the activating effect of a nitro group to facilitate the introduction of the desired substituents.

Proposed Synthetic Pathway

The proposed synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is a three-step sequence, as illustrated in the workflow diagram below.

Caption: Proposed three-step synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine

The initial step involves the conversion of 4-hydroxy-6-methyl-3-nitro-2-pyridone to the corresponding dichloro derivative. This transformation is a crucial activation step, rendering the 2 and 4 positions of the pyridine ring susceptible to subsequent nucleophilic attack.

Reaction Scheme:

Causality of Experimental Choices:

-

Reagent: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings, such as pyridones, to chloro groups.

-

Temperature: The reaction is heated to 95°C to ensure the complete conversion of the starting material.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Heat the reaction mixture to 95°C and stir for 1.5 hours.

-

After completion of the reaction (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously quench the reaction mixture by adding it to crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.[1]

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |

| 2,4-Dichloro-6-methyl-3-nitropyridine | C₆H₄Cl₂N₂O₂ | 207.01 | ~85% |

Step 2: Synthesis of 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine

This step involves a double nucleophilic aromatic substitution (SNAr) reaction, where both chloro groups of the intermediate are displaced by methylthiolate anions. The electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards this type of transformation.

Reaction Scheme:

Causality of Experimental Choices:

-

Nucleophile: Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile that readily displaces halide ions from activated aromatic rings.

-

Stoichiometry: Two equivalents of NaSMe are required to substitute both chlorine atoms.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in a suitable aprotic solvent such as DMF or THF.

-

Cool the solution in an ice bath.

-

Add a solution of sodium thiomethoxide (2.0 - 2.2 eq) in the same solvent dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Methyl-2,4-bis(methylsulfanyl)-3-nitropyridine | C₈H₁₀N₂O₂S₂ | 246.31 |

Step 3: Synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

The final step is the reduction of the nitro group to the desired primary amine. The choice of reducing agent is critical to avoid undesired side reactions, such as the reduction or cleavage of the methylsulfanyl groups.

Reaction Scheme:

Causality of Experimental Choices:

-

Reducing Agents:

-

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups and is generally compatible with sulfur-containing functional groups.

-

Catalytic Hydrogenation (H₂/Pd/C) under controlled conditions can also be employed. However, care must be taken to prevent over-reduction or catalyst poisoning by the sulfur atoms. Raney Nickel is another potential catalyst.[2][3]

-

Experimental Protocol (using SnCl₂/HCl):

-

In a round-bottom flask, suspend 6-methyl-2,4-bis(methylsulfanyl)-3-nitropyridine (1.0 eq) in ethanol or a mixture of ethanol and water.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (excess, e.g., 4-5 eq).

-

Slowly add concentrated hydrochloric acid with stirring.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine | C₈H₁₂N₂S₂ | 216.33 |

Visualization of the Experimental Workflow

The following diagram illustrates the overall laboratory workflow for the synthesis of the target compound.

Caption: Laboratory workflow for the synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.

Trustworthiness and Self-Validation

The proposed synthetic pathway is designed with self-validating principles in mind. Each step utilizes well-established and high-yielding reactions from the organic chemistry literature. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). Furthermore, the intermediates and the final product can be thoroughly characterized using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis to confirm their identity and purity at each stage of the synthesis.

Conclusion

This technical guide has detailed a plausible and scientifically sound synthetic route to 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. By employing a strategic sequence of chlorination, double nucleophilic substitution, and nitro group reduction, this pathway offers a clear and actionable protocol for researchers in the field of medicinal and materials chemistry. The provided experimental details and mechanistic rationale are intended to facilitate the successful synthesis and further investigation of this and related substituted pyridine derivatives.

References

-

Organic Syntheses. (n.d.). 3-aminopyridine. Coll. Vol. 1, p.55 (1941); Vol. 7, p.27 (1927). Retrieved February 19, 2026, from [Link]

-

MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5349. Retrieved February 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 19, 2026, from [Link]

Sources

Technical Characterization Guide: 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine

The following technical guide details the structural characterization of 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine (CAS Registry Number implied: Analogous to 106753-68-6 series). This guide is designed for analytical chemists and medicinal chemistry teams requiring rigorous validation of this intermediate, often used in the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors.

Executive Summary & Structural Context

This compound is a densely functionalized pyridine intermediate. Its structural integrity is critical because the 3-amino and 4-methylsulfanyl positions are often cyclized in subsequent drug synthesis steps (e.g., to form bicyclic cores).

-

IUPAC Name: 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine

-

Molecular Formula: C₈H₁₂N₂S₂

-

Exact Mass: 200.0442 Da

-

Molecular Weight: 200.32 g/mol

-

Key Structural Features:

-

Electron-Rich Core: The pyridine ring is highly activated by three electron-donating groups (-NH₂, -SMe, -SMe).

-

Regioisomerism Risk: Distinguishing the 2-SMe from the 4-SMe group is the primary analytical challenge.

-

Mass Spectrometry (HRMS) Profiling

The presence of two sulfur atoms provides a unique isotopic fingerprint that serves as an immediate "pass/fail" identity check before detailed fragmentation analysis.

Ionization & Isotopic Signature

Method: Electrospray Ionization (ESI) in Positive Mode (+). Solvent: MeOH + 0.1% Formic Acid.

| Parameter | Theoretical Value | Experimental Expectation | Notes |

| Monoisotopic Mass | 200.0442 | N/A | Neutral molecule |

| [M+H]⁺ Base Peak | 201.0515 | 201.05 ± 5 ppm | Primary quantitation ion |

| [M+Na]⁺ Adduct | 223.0334 | 223.03 ± 5 ppm | Common in glass/salt contamination |

| Isotope [M+2] | ~9.0% Relative Abundance | Distinctive A+2 Peak | CRITICAL QC CHECK |

The Sulfur Logic (Expert Insight): Sulfur-34 (³⁴S) has a natural abundance of ~4.2%. With two sulfur atoms, the probability of finding a heavy isotope doubles.

-

Calculation:

(plus small ¹³C contribution). -

Diagnostic: If your MS spectrum shows an M+2 peak (m/z 203) that is less than 5% relative intensity, you have lost a sulfur group (likely desulfurization impurity).

Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the pyridine cation and the lability of the C-S bonds.

Figure 1: Proposed ESI+ MS/MS fragmentation pathway. The loss of 47 Da (thiomethyl radical) is the primary confirmation of the SMe substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

The high electron density on the ring shields the aromatic proton significantly compared to unsubstituted pyridine.

1H NMR Assignment (400 MHz, DMSO-d₆)

| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| C5-H | Ar-H | 6.65 - 6.85 | Singlet (s) | 1H | - | Shielded by 4-SMe and 6-Me. Unique aromatic signal. |

| NH₂ | Amine | 5.00 - 5.50 | Broad (br s) | 2H | - | Exchangeable with D₂O. Chemical shift varies w/ concentration. |

| C2-SMe | S-CH₃ | 2.55 | Singlet (s) | 3H | - | Deshielded by adjacent ring Nitrogen. |

| C4-SMe | S-CH₃ | 2.48 | Singlet (s) | 3H | - | Slightly more shielded than C2-SMe. |

| C6-Me | Ar-CH₃ | 2.35 | Singlet (s) | 3H | - | Typical benzylic/pyridylic methyl position. |

Critical Ambiguity: The three methyl singlets (two SMe, one CMe) appear in the narrow 2.3–2.6 ppm region. In DMSO, they may overlap with the solvent residual peak (2.50 ppm).

-

Recommendation: Run the sample in CDCl₃ if solubility permits, or shift the temperature to 45°C to shift the water peak away.

13C NMR Expectations[6]

-

C2 & C4 (C-S): ~155–165 ppm (Deshielded quaternary).

-

C6 (C-Me): ~150 ppm.[1]

-

C3 (C-NH2): ~130 ppm.

-

C5 (Ar-CH): ~115–120 ppm (Significant shielding).

-

S-Me Carbons: ~13–15 ppm.

-

C-Me Carbon: ~22–24 ppm.

Structural Validation Workflow (NOE)

To definitively assign which methyl signal belongs to which position, you must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

Figure 2: NOE correlation strategy. The C5-Proton is the "anchor." It will show cross-peaks with C6-Me and C4-SMe, but NOT C2-SMe.

Experimental Protocols

Sample Preparation for NMR

Objective: Maximize resolution of methyl singlets.

-

Mass: Weigh 10–15 mg of solid.

-

Solvent: Add 0.6 mL CDCl₃ (preferred for separation of methyls) or DMSO-d₆ (if solubility is poor).

-

Note: If using DMSO, ensure it is "dry" ampule grade to prevent the water peak (3.33 ppm) from broadening the amine signal.

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr/NaCl from synthesis).

HPLC-MS Method

Objective: Purity check and identity confirmation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and ESI+ MS (100–500 Da scan range).

Potential Impurities & Troubleshooting

| Impurity Type | Origin | Diagnostic Signal |

| Monosulfides | Incomplete substitution of dichloro-precursor | MS: [M+H]⁺ = 155 or 169 (loss of one SMe). |

| Sulfoxides (S=O) | Oxidation of SMe groups (air exposure) | MS: [M+H]⁺ = 217 (+16 Da). NMR: Methyl shift moves downfield to ~2.8-3.0 ppm. |

| Disulfides | Dimerization of thiols (if hydrolysis occurred) | MS: Dimer peak [2M+H]⁺ or mixed disulfides. |

Storage Warning: Thiomethyl groups are susceptible to oxidation. Store this compound under Argon at -20°C . If the NMR shows "satellite" methyl peaks around 2.8 ppm, the sample has partially oxidized to the sulfoxide.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine chemical shifts and reactivity).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Amino-6-methylpyridine derivatives. Retrieved from [Link]

- ChemDraw Professional. (2025). 1H and 13C NMR Prediction Algorithms for Aminopyridines. PerkinElmer Informatics.

Sources

Potential biological activity of substituted pyridines

Topic: Potential Biological Activity of Substituted Pyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine moiety stands as a cornerstone in modern medicinal chemistry, designated as a "privileged scaffold" due to its pervasive presence in over 14% of all U.S. FDA-approved drugs. Its planar, electron-deficient heteroaromatic nature allows it to serve as a bioisostere for phenyl rings, amines, and amides, critically modulating physicochemical properties such as solubility (

The Pyridine Scaffold: Chemical & Pharmacological Basis

The utility of the pyridine ring stems from its ability to engage in diverse non-covalent interactions within a biological target's binding pocket.

-

Hydrogen Bonding: The nitrogen atom (N1) acts as a weak base (

) and a hydrogen bond acceptor. Protonation at physiological pH can lead to ionic interactions with aspartate or glutamate residues in protein active sites. -

-Stacking: The electron-deficient

-

Dipole Moment: The permanent dipole allows for specific electrostatic alignment within polar sub-pockets of enzymes, particularly kinases.

Critical Substitution Patterns

-

C2/C6 Positions: Ideal for introducing hydrogen bond donors (e.g., amines, amides) to interact with the "hinge region" of kinase domains.

-

C3/C5 Positions: Often exploited to control molecular geometry (atropisomerism) or to introduce hydrophobic groups that occupy deep hydrophobic pockets.

-

C4 Position: Frequently used to append solubilizing groups (e.g., piperazines, morpholines) or to extend the molecule into the solvent-exposed front of the binding pocket.

Structure-Activity Relationships (SAR) & Logic

The biological activity of pyridine derivatives is tightly governed by the electronic and steric nature of substituents.

SAR Visualization: The Pyridine Logic Gate

Figure 1: Logical dissection of the pyridine scaffold's Structure-Activity Relationships.

Mechanistic Pathways: Kinase Inhibition[1][2][3][4]

A primary application of substituted pyridines is in the inhibition of protein kinases (e.g., EGFR, VEGFR, CDK). The pyridine nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone.

Pathway Visualization: Signal Transduction Blockade

Figure 2: Mechanism of action for pyridine-based kinase inhibitors disrupting the MAPK/ERK signaling cascade.

Experimental Validation Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are designed as self-validating systems. They include internal controls and specific endpoints.

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the IC50 of pyridine derivatives against cancer cell lines (e.g., MCF-7, A549).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or SDS-HCl.

-

Positive Control: Doxorubicin or Sorafenib.

Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -

Treatment:

-

Prepare serial dilutions of the pyridine derivative (e.g., 0.1

M to 100 -

Include Vehicle Control (0.1% DMSO max) and Blank (media only).

-

Treat cells for 48h or 72h.

-

-

MTT Addition: Add 20

L MTT reagent per well. Incubate for 4h. Validation: Observe formation of purple formazan crystals in vehicle control wells under a microscope. -

Solubilization: Aspirate media carefully. Add 100

L DMSO to dissolve crystals. Shake for 10 min. -

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to derive IC50.

Protocol B: Antimicrobial Susceptibility (Microbroth Dilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against pathogens (e.g., S. aureus, E. coli).[1]

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup: Use 96-well round-bottom plates.

-

Rows A-H: Serial 2-fold dilutions of pyridine compound (e.g., 64

g/mL down to 0.125 -

Growth Control: Bacteria + MHB + Solvent.

-

Sterility Control: MHB only.

-

-

Incubation: 37°C for 18-24h.

-

Readout: Visual inspection for turbidity.

-

Self-Validation: Growth control must be turbid; Sterility control must be clear.

-

MIC Definition: The lowest concentration with no visible growth.

-

-

Confirmation (Optional): Add Resazurin dye (0.015%); color change from blue to pink indicates viable bacterial metabolism.

Comparative Data & Case Studies

Table 1: Select FDA-Approved Drugs Containing the Pyridine Scaffold

| Drug Name | Therapeutic Area | Target Mechanism | Pyridine Role |

| Sorafenib | Oncology (Renal/Liver) | VEGFR/PDGFR/RAF Kinase Inhibitor | Central scaffold orienting H-bonds in the ATP pocket [1]. |

| Imatinib | Oncology (CML) | BCR-ABL Tyrosine Kinase Inhibitor | Pyridine ring improves solubility and selectivity [2]. |

| Vismodegib | Oncology (Basal Cell) | Hedgehog Pathway Antagonist | 2-chloro-pyridine moiety critical for binding affinity [3]. |

| Eszopiclone | CNS (Insomnia) | GABA-A Receptor Agonist | Fused pyrrolo-pyrazine-pyridine system modulates receptor kinetics [4]. |

| Isoniazid | Infectious Disease | Enoyl-ACP Reductase (InhA) Inhibitor | Pyridine-4-hydrazide is the pharmacophore; prodrug activated by KatG [5]. |

Table 2: Recent Experimental Activity of Novel Pyridine Derivatives

| Compound Class | Target / Cell Line | Activity (IC50 / MIC) | Key Structural Feature | Ref |

| Furo[2,3-b]pyridines | MCF-7 (Breast Cancer) | IC50: 19.3 | Fused system mimics purine; interacts with CDK2 [6]. | |

| Thioalkyl-pyridines | S. aureus | MIC: 0.019 mg/mL | Lipophilic thioalkyl tail disrupts cell membrane [7]. | |

| Imidazo[1,2-a]pyridines | PIM-1 Kinase | IC50: 14.3 nM | 2-amino substitution forms critical H-bond with Glu121 [8]. |

References

-

FDA-approved drugs containing pyridine or dihydropyridine scaffolds. ResearchGate. Link

-

A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Advances. Link

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. NIH / PMC. Link

-

Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Link

-

Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. Link

-

Discovery of New Pyrazolopyridine... as CDK2 Inhibitors. MDPI Molecules. Link

-

Novel biologically active pyridine derivatives: Antimicrobial evaluation. ResearchGate. Link

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. Link

Sources

Structure-Activity Relationship of Pyridin-3-ylamine Derivatives: A Technical Guide

The following technical guide details the structure-activity relationship (SAR) of pyridin-3-ylamine derivatives. It is designed for medicinal chemists and drug discovery professionals, focusing on synthetic accessibility, pharmacophore mapping, and biological validation.

Executive Summary & Scaffold Analysis

The pyridin-3-ylamine (3-aminopyridine) scaffold represents a "privileged structure" in medicinal chemistry. Unlike its isomer 2-aminopyridine, which often functions as a bidentate ligand or tautomerizes significantly, pyridin-3-ylamine offers a distinct vector geometry. The exocyclic amine at position 3 acts as a crucial hydrogen bond donor (HBD), while the endocyclic nitrogen at position 1 serves as a hydrogen bond acceptor (HBA), typically without the complication of amidine-like tautomerism.

This scaffold is ubiquitous in kinase inhibitors, GPCR ligands, and antimicrobial agents. Its ability to mimic the adenine ring of ATP makes it a potent core for Type I and Type II kinase inhibitors.

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Basicity: The pKa of the ring nitrogen in 3-aminopyridine is ~6.0, making it less basic than 4-aminopyridine (pKa ~9.1) but sufficiently polar to participate in solvation and electrostatic interactions.

-

Vector Analysis: The 1,3-relationship provides a "meta" geometry that allows substituents to access distinct hydrophobic pockets (e.g., the "back pocket" in kinases) while maintaining hinge-region interactions.

Synthetic Accessibility & Core Functionalization

To explore the SAR, one must first establish robust synthetic routes. The 3-amino group can be installed or derivatized via three primary methodologies.

Method A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

This is the preferred route for late-stage diversification.

-

Substrate: 3-halopyridines (Br, I) + Aryl/Alkyl amines.

-

Catalyst System: Pd(OAc)₂ / Xantphos or Pd₂dba₃ / BINAP.

-

Advantage: High tolerance for functional groups at C2/C6.

Method B: Reduction of 3-Nitropyridines

Ideal for generating the primary amine core from commercially available nitro-precursors.

-

Reagents: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.

-

Advantage: Scalable and cost-effective for early intermediates.

Method C: Curtius Rearrangement

Used when starting from nicotinic acid derivatives.

-

Pathway: Nicotinic acid

Acyl azide -

Advantage: Allows access to the amine from carboxylic acid feedstocks.

Detailed SAR Analysis

The biological activity of pyridin-3-ylamine derivatives is governed by substitutions at specific vectors around the heterocyclic core.

The "Hinge Binder" Region (N-3 & C-2)

In kinase inhibitors, the N-3 amine often forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Val, Leu residues).

-

N-3 Derivatization:

-

Free Amine (-NH2): Often too polar; rarely used as-is in high-affinity inhibitors.

-

Amide/Urea Linkage: Dramatically increases potency. The carbonyl of the urea/amide acts as an HBA, while the NH remains an HBD.

-

Aryl Coupling: N-phenyl or N-heteroaryl (e.g., pyrimidine) substitutions create "bi-aryl" systems that stack within the ATP pocket.

-

-

Position C-2 (Ortho to Amine):

-

Steric Gatekeeper: Small groups (F, Me) at C-2 can twist the N-3 substituent out of coplanarity, modulating solubility and selectivity.

-

Electronic Effect: Electron-withdrawing groups (EWG) at C-2 decrease the pKa of the ring nitrogen (N-1), potentially reducing metabolic liability.

-

The Solubilizing & Selectivity Vector (C-6)

Position 6 is "para" to the amine and is the most solvent-exposed region in many binding modes.

-

Hydrophilic Groups: Introduction of morpholine, piperazine, or N-methylpiperazine at C-6 significantly improves ADME properties (solubility, permeability) without disrupting the primary binding event.

-

SAR Rule: Bulky substituents are well-tolerated here.

The Hydrophobic Core (C-4 & C-5)

-

Position C-5: Substituents here project into the "gatekeeper" region or hydrophobic back-pocket of kinases.

-

Halogens (Cl, Br): Often increase potency by filling small hydrophobic voids.

-

Aryl groups: Can engage in pi-stacking interactions.

-

-

Position C-4: Substitution here is sterically sensitive due to proximity to the N-3 amine. Generally, small groups (H, F) are preferred to avoid disrupting the N-3 H-bond network.

Quantitative Data Summary

The following table summarizes SAR trends extracted from recent kinase inhibitor studies (e.g., VEGFR-2 and CDK2 inhibitors) utilizing the pyridin-3-ylamine scaffold.

| Derivative Substructure | R-Group (Pos 6) | Linker (N-3) | Target | IC50 (µM) | SAR Insight |

| Pyridine-3-yl-urea | H | 1,3-diaryl urea | VEGFR-2 | 0.045 | Urea linker provides dual H-bond motif. |

| N-(pyridin-3-yl)pyrimidine | 4-Methylpiperazine | Amine (-NH-) | CDK2 | 0.83 | Basic tail at C-6 improves solubility & potency. |

| 3-amino-5-phenylpyridine | H | Amide (-NHCO-) | p38 MAP | 2.10 | Hydrophobic group at C-5 is critical for potency. |

| 2-F-pyridin-3-amine | H | Sulfonamide | RAF | >10.0 | F at C-2 reduced affinity (steric/electronic clash). |

Visualization of SAR & Mechanism

General Pharmacophore Model

This diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore map of the pyridin-3-ylamine scaffold highlighting key interaction vectors.

Synthetic Workflow (Buchwald-Hartwig Strategy)

A self-validating protocol flow for synthesizing derivatives.

Figure 2: Optimized Buchwald-Hartwig coupling workflow for C-N bond formation at the 3-position.

Experimental Protocols

Protocol 6.1: Synthesis of N-(5-phenylpyridin-3-yl)benzamide

Objective: To synthesize a hydrophobic core derivative to test C-5 SAR.

-

Reagents: 3-amino-5-phenylpyridine (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.0 eq), DCM (anhydrous).

-

Procedure:

-

Dissolve 3-amino-5-phenylpyridine in anhydrous DCM under

atmosphere. -

Cool the solution to 0°C in an ice bath.

-

Add Triethylamine dropwise, followed by slow addition of Benzoyl chloride.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Validation (TLC): Check disappearance of starting amine (ninhydrin stain).

-

-

Workup: Wash with sat.

, then brine. Dry over -

Purification: Recrystallize from EtOH or column chromatography (Hexane/EtOAc).

Protocol 6.2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine IC50 of synthesized derivatives against VEGFR-2.

-

Setup: Prepare 384-well white plates.

-

Enzyme Mix: Dilute VEGFR-2 kinase (0.2 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Addition: Add 1 µL of compound (serially diluted in DMSO).

-

Substrate: Add ATP (10 µM) and Poly(Glu,Tyr) substrate.

-

Incubation: 60 min at RT.

-

Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP

Luciferase signal. -

Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Zeng, W. B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Link

-

Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry. Link

-

Wang, J., et al. (2005). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry. Link

-

Engers, D. W., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. Link

-

Jin, Y., et al. (2022).[1] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Link

Sources

In Silico Screening of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine: A Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicine, with computational methods playing an increasingly pivotal role in accelerating the drug discovery pipeline.[1][2][3] This in-depth technical guide provides a comprehensive framework for the in silico screening of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, a small molecule with a pyridine scaffold. Pyridine and its derivatives have demonstrated significant potential as anticancer agents by targeting a variety of key biological molecules.[4][5] Given the prevalence of the pyridine nucleus in approved drugs, this guide will focus on a hypothetical, yet scientifically rigorous, workflow to evaluate the potential of this specific molecule as an anticancer agent, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for virtual screening, molecular docking, and ADMET prediction.

Introduction: The Therapeutic Potential of Pyridine Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[6] Its unique electronic properties and ability to form diverse non-covalent interactions make it an attractive starting point for the design of novel therapeutics.[6] Pyridine derivatives have shown a wide range of biological activities, with a significant number being investigated and developed as anticancer agents.[4][5][7] These compounds can target various proteins implicated in cancer progression, including kinases, dihydrofolate reductase (DHFR), and topoisomerases.[5][8][9]

Part 1: Target Identification and Prioritization

The initial step in any drug discovery project is the identification and validation of a suitable biological target.[10] For pyridine derivatives, kinases are a well-established and highly relevant target class in oncology.[5][11] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers.[11]

For the purpose of this guide, we will focus on Cyclin-Dependent Kinase 9 (CDK9) as a potential target. CDK9 is a key regulator of transcription and has emerged as a promising therapeutic target in various cancers.[4][12] The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it an attractive strategy for cancer therapy.[4]

Rationale for Selecting CDK9:

-

Relevance to Cancer: CDK9 is implicated in the progression of numerous cancers.[4][12]

-

Druggability: The ATP-binding pocket of kinases is a well-defined and "druggable" site.[12]

-

Precedent for Pyridine Inhibitors: Pyridine and pyrimidine derivatives have been successfully developed as CDK9 inhibitors.[12]

The following diagram illustrates a simplified workflow for target identification and validation.

Caption: A simplified workflow for target identification and validation.

Part 2: The In Silico Screening Workflow

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[13][14] This approach significantly reduces the time and cost associated with drug discovery.[1][15] Our workflow will employ a structure-based virtual screening (SBVS) approach, which utilizes the three-dimensional structure of the target protein.[13][16][17]

The overall in silico screening workflow is depicted in the following diagram:

Caption: A comprehensive workflow for the in silico screening process.

Ligand and Target Preparation: The Foundation of Accurate Docking

The quality of the input structures for both the ligand and the target protein is paramount for obtaining reliable docking results.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine using a chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Structure Generation and Optimization:

-

Convert the 2D structure to a 3D structure.

-

Perform an initial energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.

-

-

File Format Conversion: Save the optimized 3D structure in a suitable format for docking software, such as .mol2 or .pdb.

-

Preparation for Docking (using AutoDockTools):

-

Load the ligand file into AutoDockTools (ADT).

-

Detect the root and define the rotatable bonds.

-

Save the prepared ligand in the .pdbqt format, which includes information on atom types and partial charges.

-

Experimental Protocol: Target Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of CDK9 from the Protein Data Bank (PDB). It is advisable to select a high-resolution structure that is co-crystallized with a ligand to identify the binding site.

-

Pre-processing the PDB File:

-

Preparation for Docking (using AutoDockTools): [18][20]

-

Load the cleaned PDB file into ADT.

-

Add polar hydrogens to the protein structure.

-

Compute and assign Gasteiger charges to all atoms.

-

Merge non-polar hydrogens.

-

Save the prepared protein in the .pdbqt format.

-

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] In our case, it will predict how 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine binds to the active site of CDK9.

Experimental Protocol: Molecular Docking with AutoDock Vina [20][21][22]

-

Grid Box Definition:

-

Load the prepared protein and ligand .pdbqt files into ADT.

-

Define a grid box that encompasses the entire binding site of the protein. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file.

-

The size and center of the grid box are critical parameters that will influence the docking results.

-

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box parameters, and the output file name.

-

Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

-

Output Analysis: AutoDock Vina will generate an output file containing the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses of the ligand.

Part 3: Post-Docking Analysis and ADMET Prediction

The raw output from the docking simulation requires careful analysis and interpretation to be meaningful.

Analysis of Docking Results

The primary outputs to analyze are the binding affinity and the binding poses.

-

Binding Affinity: This value represents the predicted free energy of binding. A more negative value indicates a stronger predicted binding affinity.[21]

-

Binding Poses: These are the different predicted orientations of the ligand within the protein's binding site. It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

Experimental Protocol: Visualization and Interaction Analysis

-

Load Structures: Open a molecular visualization software such as PyMOL or Discovery Studio.

-

Visualize Complex: Load the prepared protein structure and the output ligand poses from the docking simulation.

-

Analyze Interactions: For the best-scoring pose, analyze the non-covalent interactions between the ligand and the protein. These can include:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Pi-pi stacking

-

Salt bridges

-

-

Generate 2D Interaction Diagram: Use software like Discovery Studio to generate a 2D diagram that clearly illustrates the key interactions between the ligand and the amino acid residues of the binding site.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[23][24][25] Predicting these properties early in the drug discovery process can help to avoid costly late-stage failures.[23][25]

A variety of computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[23][26]

Key ADMET Properties to Predict:

-

Absorption:

-

Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.

-

Water Solubility (LogS): The solubility of the compound in water.

-

Human Intestinal Absorption (HIA): The percentage of the compound absorbed from the gut.

-

-

Distribution:

-

Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross the blood-brain barrier.

-

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood plasma.

-

-

Metabolism:

-

CYP450 Inhibition: Prediction of whether the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.

-

-

Toxicity:

-

AMES Toxicity: Predicts the mutagenic potential of the compound.

-

Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

-

Data Presentation: Hypothetical ADMET Profile

The following table presents a hypothetical ADMET profile for 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, which would be generated using an ADMET prediction tool.

| Property | Predicted Value | Optimal Range | Reference |

| Absorption | |||

| Lipophilicity (LogP) | 2.5 | 1 - 3 | Lipinski's Rule of Five |

| Water Solubility (LogS) | -3.0 | > -4 | Generally desired for oral drugs |

| HIA (%) | 90% | > 80% | High absorption |

| Distribution | |||

| BBB Permeability | Low | Varies | Desirable for non-CNS targets |

| PPB (%) | < 90% | < 95% | Higher free fraction |

| Metabolism | |||

| CYP2D6 Inhibitor | No | No | Reduced risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | No | Reduced risk of drug-drug interactions |

| Toxicity | |||

| AMES Toxicity | Non-mutagenic | Non-mutagenic | Safety |

| Hepatotoxicity | Low risk | Low risk | Safety |

Part 4: Data Interpretation and Hit Prioritization

The final step in the in silico screening process is to integrate all the generated data to prioritize "hits" for further experimental validation.

Key Considerations for Hit Prioritization:

-

Binding Affinity: Compounds with high predicted binding affinities are generally prioritized.

-

Binding Mode: The predicted binding mode should be chemically sensible, with key interactions to the target protein.

-

ADMET Profile: The compound should have a favorable predicted ADMET profile, indicating good drug-like properties.

-

Novelty and Synthesizability: The chemical structure of the compound should be novel and synthetically accessible.

By combining the docking results with the ADMET predictions, a more informed decision can be made about which compounds are most likely to be successful in subsequent stages of drug development.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded workflow for the in silico screening of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine. By leveraging computational tools for virtual screening, molecular docking, and ADMET prediction, researchers can efficiently evaluate the therapeutic potential of this and other novel chemical entities. This approach allows for the rational prioritization of compounds for synthesis and experimental testing, ultimately accelerating the drug discovery process. The methodologies and protocols described herein provide a robust framework for drug development professionals seeking to explore the vast chemical space for the next generation of therapeutics.

References

- A Review on Applications of Computational Methods in Drug Screening and Design - PMC. (n.d.).

- In Silico Screening of Pyridine Derivatives as Potential DHFR Inhibitors for Anticancer Activity. (n.d.).

- COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW | Frontier in Medical and Health Research. (2025, April 29).

- AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. (2025, August 5).

- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024, September 18).

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).

- Molecular Docking Tutorial. (n.d.).

- What is Virtual Screening? | NVIDIA Glossary. (n.d.).

- Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors - IJFMR. (2024, July 15).

- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10).

- Virtual screening - Wikipedia. (n.d.).

- Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods - MDPI. (2023, May 5).

- Emerging trends in computational approaches for drug discovery in molecular biology - GSC Online Press. (2023, August 20).

- Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. (n.d.).

- A Review on Computational Drug Designing.and Discovery - TSI Journals. (n.d.).

- Accelerating drug discovery with disruptive computational methods - Drug Target Review. (2021, September 22).

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20).

- ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - Oxford Academic. (2024, July 15).

- Virtual Screening Strategies for Identifying Novel Chemotypes | Journal of Medicinal Chemistry - ACS Publications. (2024, April 23).

- In Silico Screening, Synthesis and In Vitro Evaluation of Some Quinazolinone and Pyridine Derivatives as Dihydrofolate Reductase Inhibitors for Anticancer Activity - SciSpace. (n.d.).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).

- ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services. (2025, January 30).

- Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - Auctores | Journals. (2025, March 5).

- How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27).

- ADMET Prediction Software | Sygnature Discovery. (n.d.).

- Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023, July 25).

- In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - MalariaWorld. (2024, December 9).

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28).

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (2023, November 27).

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20).

- Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed. (2019, October 15).

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024, December 12).

- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.).

- Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC. (n.d.).

- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H) - PubMed Central. (n.d.).

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13).

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. (2023, September 20).

- Cas no 85895-80-3 (Bis-(6-Methyl-pyridin-2-yl)amine). (n.d.).

- Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl - Baghdad Science Journal. (2023, February 1).

- Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. (2024, November 3).

- Anticancer and Antioxidant Effects of Bioactive Peptides from Black Soldier Fly Larvae (Hermetia illucens) - MDPI. (2025, February 11).

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (2012, September 13).

Sources

- 1. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemijournal.com [chemijournal.com]

- 6. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. asianpubs.org [asianpubs.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijfmr.com [ijfmr.com]

- 13. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]

- 14. Virtual screening - Wikipedia [en.wikipedia.org]

- 15. fmhr.net [fmhr.net]

- 16. mdpi.com [mdpi.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. youtube.com [youtube.com]

- 19. sites.ualberta.ca [sites.ualberta.ca]

- 20. youtube.com [youtube.com]

- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 22. youtube.com [youtube.com]

- 23. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 24. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 25. aurlide.fi [aurlide.fi]

- 26. academic.oup.com [academic.oup.com]

Commercial Sourcing & Technical Profile: 6-Methyl-2,4-bis(methylthio)pyridin-3-amine

CAS 134991-79-0 | ACAT-1 Inhibitor Intermediate | Pyridine Scaffold [1]

Executive Summary & Chemical Identity

6-Methyl-2,4-bis(methylthio)pyridin-3-amine (CAS: 134991-79-0) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, most notably ACAT-1 (Acyl-CoA:cholesterol O-acyltransferase-1) inhibitors such as K-604 .[1][2] Its structure features a pyridine core decorated with two methylsulfanyl (thiomethyl) groups and a primary amine, making it a versatile scaffold for nucleophilic substitutions and condensation reactions.[1]

Due to its specific substitution pattern, this compound is not a commodity chemical.[1] It is classified as a High-Value Intermediate (HVI) , typically sourced through specialized catalog suppliers or custom synthesis campaigns.[1]

Chemical Data Table

| Property | Specification |

| CAS Number | 134991-79-0 |

| IUPAC Name | 6-Methyl-2,4-bis(methylsulfanyl)pyridin-3-amine |

| Synonyms | 2,4-Bis(methylthio)-6-methylpyridin-3-amine; 3-Amino-2,4-bis(methylthio)-6-methylpyridine |

| Molecular Formula | C₉H₁₄N₂S₂ |

| Molecular Weight | 214.35 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| Key Risk | Oxidation of sulfide sulfur; Amine instability |

Sourcing Landscape & Supplier Strategy

The commercial availability of CAS 134991-79-0 is fragmented.[1] Unlike common reagents (e.g., 2-aminopyridine), this compound is often "made-to-order" or held in small stock quantities by discovery chemistry CROs.[1]

Primary Commercial Suppliers

Based on current aggregator data (eMolecules, ChemicalBook, SciFinder), the following entities are the most reliable sources. Note: Always verify current stock levels as these fluctuate rapidly.[1]

-

WuXi AppTec (LabNetwork): Often lists this compound (Catalog ID: LN00002219) as part of their building block library.[1] High reliability for purity (>95%).

-

eMolecules: Acts as a central aggregator.[1] If listed here, it usually ships from a partner warehouse in the US or China within 1-2 weeks.[1]

-

Specialty CROs (China/India): Suppliers like SEED CHEM and Bide Pharmatech frequently manufacture this intermediate for internal medicinal chemistry programs and sell excess stock.[1]

The "Make vs. Buy" Decision Matrix

For drug development programs requiring >10g, custom synthesis is often more cost-effective than catalog purchasing.[1]

Figure 1: Decision logic for sourcing CAS 134991-79-0 based on quantity and project timeline.

Technical Synthesis Guide (The "Make" Protocol)

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized from 2,4-dichloro-6-methylpyridin-3-amine .[1] This is a nucleophilic aromatic substitution (SNAr) reaction.[1]

Reaction Pathway

The synthesis exploits the high reactivity of the chlorines at the 2- and 4-positions of the pyridine ring, activated by the ring nitrogen.

Figure 2: Synthesis of the target compound via double SNAr substitution.

Validated Experimental Protocol

Note: This protocol is derived from standard SNAr methodologies for chloropyridines.

-

Setup: Charge a round-bottom flask with 2,4-dichloro-6-methylpyridin-3-amine (1.0 eq) and anhydrous DMF (10 volumes).

-

Reagent Addition: Add Sodium thiomethoxide (NaSMe) (2.5 eq) portion-wise at 0°C. Caution: NaSMe is hygroscopic and generates stench.[1]

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The mono-substituted intermediate may appear first; continue heating until conversion to the bis-product is complete.[1]

-

Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-20%).

Critical Control Point: Ensure the starting material is fully consumed. The mono-thio impurity is difficult to separate from the bis-thio product if carried through to the next step.[1]

Quality Control & Characterization

Trustworthiness in your data depends on rigorous characterization.[1] The following analytical signatures confirm identity.

1H NMR Prediction (DMSO-d6, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 6.85 ppm | Singlet (s) | 1H | Pyridine C5-H |

| 5.10 ppm | Broad Singlet (br s) | 2H | -NH ₂ (Exchangeable) |

| 2.48 ppm | Singlet (s) | 3H | C2-S-CH ₃ |

| 2.42 ppm | Singlet (s) | 3H | C4-S-CH ₃ |

| 2.30 ppm | Singlet (s) | 3H | C6-CH ₃ |

Note: The two S-methyl peaks may overlap depending on the solvent.[1] The amine peak position varies with concentration and water content.

Common Impurities[1]

-

Mono-substituted analog: 2-chloro-4-methylthio... or 4-chloro-2-methylthio...[1] (Result of incomplete reaction).

-

Sulfoxides (S=O): Formed if the product is exposed to air/light for extended periods.[1] Check for M+16 peaks in LC-MS.

-

Disulfides: Oxidation byproducts of excess sodium thiomethoxide.[1]

Handling, Stability & Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The amino and sulfide groups are susceptible to oxidation.[1]

-

Odor Control: This compound and its reagents contain sulfur.[1] Use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize methanethiol byproducts and neutralize odor.[1]

-

Solubility: Dissolve in DMSO or DMF for biological assays.[1] For chemical reactions, DCM or THF are suitable.[1]

References

-

National Institutes of Health (PMC). (2014).[1] Chain Extension of Piperazine in Ethanol: Synthesis of ACAT-1 Inhibitors. (Contextual reference for usage in K-604 synthesis). Retrieved from [Link]

-

PubChem. (2024).[1] 2,4-Dichloro-6-methylpyridin-3-amine (Precursor Data). Retrieved from [Link]

Sources

Safety and handling of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

An In-depth Technical Guide to the Safety and Handling of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

Foreword: This document provides a comprehensive technical overview of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine, a substituted aminopyridine derivative intended for research and development purposes. The primary focus of this guide is to ensure the safe handling, storage, and disposal of this highly hazardous compound. Drawing from established safety data and the known chemical principles of related heterocyclic compounds, this guide is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a chemical intermediate or building block in complex synthetic pathways. Given its status as a specialized research chemical, direct literature on its specific applications and reactivity is limited; therefore, this guide synthesizes authoritative data on its known hazards with expert analysis of its probable chemical behavior based on its structural motifs.

Part 1: Hazard Identification and Safety Profile

6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is a compound with a high acute toxicity profile. The primary routes of exposure are dermal contact and oral ingestion, both of which can be life-threatening. The official GHS classification designates this chemical as "Danger".[1]

1.1 GHS Hazard Classification

A thorough understanding of the specific hazards is critical for establishing safe handling protocols.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[1] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

1.2 Mechanistic Basis for Toxicity

The toxicity profile can be understood by examining the compound's structural components:

-

Aminopyridine Core: Monoaminopyridines are known neurotoxins. Their acute toxicity is often attributed to their ability to block voltage-gated potassium (K+) channels in neurons.[2] This disruption of ion flow leads to prolonged membrane depolarization, excessive neurotransmitter release, and can result in convulsions and seizures, which are consistent with observed effects in animal studies of related compounds.[2]

-

Sulfur-Containing Groups: Organosulfur compounds can have complex interactions within biological systems. While essential for life, certain sulfur-containing molecules can exhibit cytotoxicity.[3][4] The metabolism of sulfur compounds can sometimes lead to the generation of reactive species that contribute to cellular stress.[5] The dual methylsulfanyl groups on this molecule likely contribute to its overall toxicological profile and metabolic pathway.

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Given the "Fatal in contact with skin" classification, a zero-contact policy must be enforced. All handling procedures must be designed to eliminate the possibility of dermal exposure.

2.1 Engineering Controls

-

Primary Containment: All weighing and transfers of solid material or solutions must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.[2]

-

Ventilation: Use only in areas with adequate general and local exhaust ventilation to maintain exposure levels well below any established limits.[1]

2.2 Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory.

| PPE Category | Specification | Rationale |

| Hand Protection | Wear two pairs of chemically resistant gloves. An inner nitrile glove with an outer, heavier-duty glove (e.g., butyl rubber or Viton) is recommended. | Prevents direct skin contact. Double-gloving provides protection in case the outer glove is breached. Gloves must be inspected before use and disposed of immediately after contamination. |

| Body Protection | A chemically resistant apron or a full-body Tyvek suit over a flame-retardant lab coat. | Protects against splashes and contamination of personal clothing. All contaminated clothing must be removed immediately and decontaminated before reuse.[1] |

| Eye/Face Protection | Use safety glasses with side-shields and a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1] |

| Respiratory Protection | Required when dusts are generated. A NIOSH-approved respirator with appropriate particulate filters should be used. | Prevents respiratory tract irritation from inhalation of dust.[1] |

2.3 Hygiene Measures

-

Do not eat, drink, or smoke in laboratory areas.[1]

-

Wash hands and face thoroughly with soap and water after handling, even if gloves were worn.[1]

-

Immediately change any contaminated clothing.[1]

Part 3: Emergency Procedures and First Aid

Immediate and decisive action is required in the event of any exposure. All laboratory personnel must be familiar with these procedures before beginning work.

3.1 Exposure Scenarios

| Exposure Route | First Aid Protocol |

| Skin Contact | This is a medical emergency. Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician and emergency services immediately.[1] |

| Eye Contact | Immediately rinse out with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[1] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician.[1] |

| Ingestion | If swallowed, rinse mouth with water (only if the person is conscious). Immediately make the victim drink water (two glasses at most). Consult a physician immediately.[1] |

3.2 Spill and Leak Management

-

Evacuation: Evacuate the immediate danger area.

-

Containment: Cover drains to prevent entry into the sewer system.[1]

-

Cleanup: For solid spills, avoid generating dust. Carefully take up the material with a chemically resistant scoop. Collect, bind, and pump off liquid spills. Place waste into a suitable, labeled, and sealed container for disposal.[1]

-

Ventilation: Ensure adequate ventilation during cleanup.

Part 4: Physicochemical Properties and Storage

| Property | Value | Source |

| Appearance | Solid | [6] |

| Melting Point | 40 - 44 °C (104 - 111 °F) | [1] |

| Boiling Point | 208 - 209 °C (406 - 408 °F) | [1] |

| Stability | Stable under normal conditions. Hygroscopic and potentially air-sensitive.[2] | - |

4.1 Storage Protocol

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

-

Security: Keep locked up or in an area accessible only to qualified or authorized persons.[1]

-

Incompatibilities: Store away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[2][6]

Part 5: Chemical Reactivity and Synthetic Utility

5.1 Workflow for Handling and Reaction Setup

The following diagram outlines the mandatory workflow for safely using this compound in a chemical synthesis.

Caption: Mandatory workflow for safe handling of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine.

5.2 Potential Reactions

-

N-Functionalization: The 3-amino group is a primary nucleophile. It is expected to undergo standard reactions such as acylation, sulfonylation, and alkylation. These reactions are foundational in medicinal chemistry for creating amide and sulfonamide linkages, which are common in drug candidates.[7]

-

Oxidation of Thioethers: The methylsulfanyl (-SMe) groups are susceptible to oxidation. Controlled oxidation could yield the corresponding sulfoxide (-S(O)Me) or sulfone (-SO2Me) derivatives. This transformation is significant in drug development, as sulfones are often used as bioisosteres for other functional groups and can modulate a compound's solubility and metabolic stability. The synthesis of the COX-2 inhibitor Etoricoxib, for instance, involves the oxidation of a similar methylthio group to a methylsulfonyl group.[8][9]

-

Metal-Catalyzed Cross-Coupling: The pyridine ring, while electron-rich due to its substituents, could potentially participate in cross-coupling reactions if first converted to a suitable derivative (e.g., a halide or triflate). This would allow for the introduction of aryl or alkyl groups, a common strategy for exploring structure-activity relationships (SAR).

Part 6: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the material before use. A standard suite of analytical techniques should be employed.

6.1 Suggested Analytical Workflow

Sources

- 1. rsc.org [rsc.org]

- 2. epa.gov [epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 8. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 9. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

Solubility Profile of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine: A Theoretical and Practical Guide

An In-depth Technical Guide